molecular formula C21H22N2O2 B4732740 N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B4732740
M. Wt: 334.4 g/mol
InChI Key: VKIIBSNUJYEVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY 235959, is a compound that belongs to the class of isoxazole carboxamides. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The NMDA receptor is also involved in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Mechanism of Action

N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a heterotetramer composed of two obligatory GluN1 subunits and two regulatory subunits, GluN2A-D or GluN3A-B. The binding of glycine to the GluN1 subunit and glutamate to the GluN2 subunit is required for the activation of the NMDA receptor and the influx of calcium ions into the postsynaptic neuron. N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 prevents the binding of glycine to the receptor, thereby blocking the activation of the receptor and the downstream signaling pathways.
Biochemical and physiological effects:
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has been shown to have several biochemical and physiological effects in various experimental models. It has been reported to reduce the release of glutamate and other excitatory neurotransmitters, increase the release of inhibitory neurotransmitters, and modulate the activity of various ion channels and second messenger systems. N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective factors, which may contribute to its neuroprotective and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has several advantages as a pharmacological tool for studying the NMDA receptor. It is a highly selective antagonist of the glycine site of the receptor, and it does not interact with other neurotransmitter receptors or ion channels. N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 is also relatively stable and can be administered orally or intravenously. However, there are some limitations to the use of N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 in laboratory experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 may have off-target effects at high concentrations, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 and its potential therapeutic applications. One area of focus is the development of more potent and selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the investigation of the neuroprotective and neuroregenerative effects of N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. In addition, the role of the NMDA receptor in synaptic plasticity and learning and memory is an active area of research, and N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 may be a useful tool for studying these processes. Finally, the potential use of N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 as a therapeutic agent for psychiatric disorders, such as depression and schizophrenia, is an area of ongoing investigation.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, and antipsychotic effects in animal models and human studies. N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has also been investigated as a potential treatment for neuropathic pain, epilepsy, and stroke. In addition, N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide 235959 has been used as a pharmacological tool to study the role of the NMDA receptor in various physiological and pathological processes.

properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-16-10-12-17(13-11-16)14(2)22-21(24)19-15(3)25-23-20(19)18-8-6-5-7-9-18/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIIBSNUJYEVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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